(2S)-2-amino-N-(2-phenylethyl)propanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXKSALWCGMYJO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2-phenylethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-amino-3-phenylpropanoic acid with a suitable amine, such as ethylamine, under dehydrating conditions. The reaction typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-2-amino-N-(2-phenylethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between (2S)-2-amino-N-(2-phenylethyl)propanamide and analogous propanamide derivatives:
Key Insights from Comparative Analysis
Substituent Flexibility vs. Rigidity :
- The N-(2-phenylethyl) group in the target compound provides a balance between hydrophobicity and conformational flexibility, ideal for interacting with dynamic binding pockets . In contrast, N-(1S)-1-phenylethyl () introduces a stereospecific benzyl group, which may enhance chiral recognition but reduce flexibility .
The nitro group in and increases polarity, making these compounds suitable for enzymatic assays (e.g., H-Ala-pNA in protease studies) but less ideal for passive membrane diffusion .
Prodrug Potential: The diethoxyethyl substituent in introduces hydrolyzable ethoxy groups, suggesting prodrug applications where controlled release or improved solubility is required .
Stereochemical Considerations :
- The (S)-configuration in the target compound and analogs like underscores the importance of chirality in biological activity. Enantiomeric differences could lead to divergent pharmacokinetic or pharmacodynamic profiles .
Biological Activity
(2S)-2-amino-N-(2-phenylethyl)propanamide, commonly recognized as a synthetic opioid, exhibits significant biological activity primarily through its interaction with the μ-opioid receptor. This compound is part of a broader class of substances that have garnered attention for their pharmacological properties, particularly in pain management and potential therapeutic applications.
Target Receptor
The primary target of this compound is the μ-opioid receptor . This receptor is crucial for mediating the effects of opioids, including analgesia and euphoria. The binding affinity and efficacy at this receptor determine the compound's potency and therapeutic potential.
Mode of Action
Upon binding to the μ-opioid receptor, this compound activates intracellular signaling pathways that lead to decreased neuronal excitability and inhibition of neurotransmitter release. This action contributes to its analgesic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid absorption due to its lipophilic nature.
- Distribution : High distribution volume indicating extensive tissue binding.
- Metabolism : Primarily hepatic, involving various metabolic pathways such as hydrolysis and N-dealkylation.
- Excretion : Predominantly renal, with metabolites being eliminated through urine.
This compound interacts with various biomolecules, influencing numerous cellular processes:
- Cell Signaling : It alters gene expression related to signal transduction pathways, impacting cellular responses to external stimuli.
- Enzyme Interaction : The compound can inhibit or activate specific enzymes by binding to their active sites, affecting metabolic flux within cells.
Cellular Effects
Studies have demonstrated that this compound affects various cell types. For instance, it has been shown to enhance cellular function at low doses while exhibiting toxic effects at higher concentrations, such as cell death or tissue damage.
Temporal Effects
Laboratory experiments indicate that the stability and degradation of this compound influence its long-term efficacy. Over time, its biological activity may diminish due to degradation under specific conditions.
Dosage Effects in Animal Models
Research involving animal models has revealed that dosage significantly impacts the biological effects of this compound:
| Dosage Range | Observed Effect |
|---|---|
| Low doses | Enhanced cellular function |
| Moderate doses | Analgesic effects without toxicity |
| High doses | Toxicity leading to cell death |
Metabolic Pathways
The metabolic pathways associated with this compound involve several key reactions:
- Hydrolysis : Conversion to corresponding carboxylic acids and amines.
- Oxidation : Formation of oximes or nitriles from the amino group.
- Reduction : Formation of primary amines from the amide group.
These metabolic processes are essential for understanding the compound's stability and interactions within biological systems.
Scientific Research Applications
This compound holds promise in various research areas:
- Medicinal Chemistry : Investigated for its potential as a lead compound in developing new analgesics and anti-inflammatory drugs.
- Organic Synthesis : Serves as an intermediate for synthesizing more complex organic molecules.
- Biological Studies : Utilized in research focused on enzyme-substrate interactions and protein-ligand binding studies.
Q & A
Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear effects?
- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. Apply outlier tests (e.g., Grubbs’ test) to exclude anomalies. Replicate experiments across independent batches to assess reproducibility. Report 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
